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Compound of Interest

Compound Name:
Pomalidomide-amido-PEG3-C2-

NH2

Cat. No.: B15073169 Get Quote

An In-depth Overview of a Key E3 Ligase Ligand for Targeted Protein Degradation

Pomalidomide-amido-PEG3-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate integral

to the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide

provides a comprehensive overview of its chemical properties, its mechanism of action in

recruiting the Cereblon (CRBN) E3 ligase, and general methodologies for its incorporation into

PROTAC constructs.

Core Chemical Properties
Pomalidomide-amido-PEG3-C2-NH2 is a functionalized derivative of pomalidomide, designed

with a terminal amine group for conjugation to a target protein ligand via a polyethylene glycol

(PEG) linker. The key physicochemical properties are summarized below.
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Property Value

Molecular Formula C₂₂H₂₈N₄O₈[1]

Molecular Weight 476.48 g/mol [1]

CAS Number 2328070-52-4[1]

Appearance Off-white to light yellow solid[1]

Purity
Typically ≥98% or ≥99.55% as reported by

suppliers[1]

Solubility
Soluble in DMSO (e.g., 100 mg/mL with

sonication)[1][2]

Storage Conditions
Powder: -20°C for up to 3 years. In solvent:

-80°C for 6 months, -20°C for 1 month[1]

SMILES
O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)

=O)=C1C2=O)CCOCCOCCOCCN[1]

Computational Data

TPSA: 166.36, LogP: -0.5751, H-Bond

Acceptors: 9, H-Bond Donors: 3, Rotatable

Bonds: 13

Role in Targeted Protein Degradation
Pomalidomide-amido-PEG3-C2-NH2 serves as a critical component in the design of

PROTACs, a novel class of therapeutic agents that co-opt the body's natural protein disposal

system to eliminate disease-causing proteins.[3] The pomalidomide moiety of this molecule

specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin

ligase complex.[4][5]

By incorporating Pomalidomide-amido-PEG3-C2-NH2 into a PROTAC, which also includes a

ligand for a target protein of interest (POI), a ternary complex is formed between the POI, the

PROTAC, and the E3 ligase.[6] This proximity induces the ubiquitination of the target protein,

marking it for degradation by the 26S proteasome.[7] The PEG linker in Pomalidomide-amido-
PEG3-C2-NH2 provides the necessary spacing and flexibility to facilitate the formation of a

stable and productive ternary complex.[8]
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Figure 1: General mechanism of action for a PROTAC utilizing a pomalidomide-based E3
ligase ligand.

Experimental Protocols
While specific synthesis protocols for Pomalidomide-amido-PEG3-C2-NH2 are proprietary to

chemical suppliers, a general synthetic strategy for creating a PROTAC using this linker

involves standard bioconjugation techniques. The terminal primary amine of Pomalidomide-
amido-PEG3-C2-NH2 allows for its covalent attachment to a warhead (a ligand for the protein

of interest) that has a compatible functional group, such as an activated carboxylic acid.

General Protocol for PROTAC Synthesis via Amide Bond Formation:

Activation of Warhead Carboxylic Acid: The carboxylic acid on the POI ligand (warhead) is

activated to facilitate amide bond formation. Common activating agents include HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine

(DIPEA).

Coupling Reaction: Pomalidomide-amido-PEG3-C2-NH2 is added to the activated warhead

solution. The reaction is typically stirred at room temperature in an anhydrous aprotic solvent

such as dimethylformamide (DMF) or dichloromethane (DCM).

Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such

as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous

work-up to remove excess reagents and water-soluble byproducts. The crude product is then

purified, most commonly by flash column chromatography on silica gel or by preparative

high-performance liquid chromatography (HPLC).

Characterization: The final PROTAC product is characterized to confirm its identity and purity

using methods such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and

analytical HPLC.
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Figure 2: A generalized workflow for the synthesis of a PROTAC via amide bond formation.

In conclusion, Pomalidomide-amido-PEG3-C2-NH2 is a valuable and widely used building

block in the field of targeted protein degradation. Its well-defined chemical properties and its

ability to effectively recruit the CRBN E3 ligase make it a crucial tool for researchers and

scientists in the development of novel PROTAC-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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